5-Methylpiperidine-3-carboxamide hydrochloride
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Overview
Description
5-Methylpiperidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C7H14N2O·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpiperidine-3-carboxamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which is then methylated to form 5-methylpiperidine.
Carboxylation: The 5-methylpiperidine undergoes carboxylation to introduce the carboxamide group at the 3-position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methylpiperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 5-Methylpiperidine-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methylpiperidine-3-carboxamide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the methyl and carboxamide groups.
N-Methylpiperidine: A derivative with a methyl group on the nitrogen atom.
Piperidine-3-carboxamide: A derivative with a carboxamide group at the 3-position but without the methyl group.
Uniqueness
5-Methylpiperidine-3-carboxamide hydrochloride is unique due to the presence of both the methyl and carboxamide groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
5-Methylpiperidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₈ClN₃O and a molecular weight of approximately 193.67 g/mol. The compound features a piperidine ring substituted with a methyl group at the 5-position and a carboxamide group at the 3-position, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound has been shown to modulate the activity of various neurotransmitter systems, suggesting potential applications in treating neurological disorders. Key mechanisms include:
- Receptor Binding : The compound acts as a ligand for muscarinic acetylcholine receptors (M3R), which are implicated in cell proliferation and cancer progression .
- Enzyme Modulation : It influences enzyme activity, potentially affecting metabolic pathways related to various diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antiviral properties, making it a candidate for further exploration in infectious disease treatment.
- Neuropharmacological Effects : Its interactions with neurotransmitter systems indicate potential applications in treating mood disorders such as anxiety and depression. Compounds with similar structures have shown efficacy in modulating serotonin and dopamine pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related piperidine derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Piperidine | Basic structure without substitutions | Limited biological activity |
N-Methylpiperidine | Methyl group on nitrogen | Enhanced receptor interactions |
Piperidine-3-carboxamide | Carboxamide group at 3-position | Moderate biological activity |
5-Methylpiperidine-3-carboxamide HCl | Unique methyl and carboxamide groups | Significant antimicrobial and neuropharmacological effects |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Cancer Research : A study demonstrated that compounds structurally similar to this compound exhibited antiproliferative effects on cancer cell lines, indicating potential use in oncology .
- Neurological Applications : Investigations into its binding affinities revealed promising results for modulating neurotransmitter systems associated with anxiety and depression, suggesting avenues for drug development targeting these conditions .
Properties
IUPAC Name |
5-methylpiperidine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-5-2-6(7(8)10)4-9-3-5;/h5-6,9H,2-4H2,1H3,(H2,8,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSLASQYEJVOLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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